molecular formula C12H14O5 B13341016 Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate

Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate

Cat. No.: B13341016
M. Wt: 238.24 g/mol
InChI Key: SHCNBEKGPCPRAD-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate is a cyclohexane-derived compound featuring a cyclopropanecarbonyl substituent at the 4-position and two ketone groups at the 3- and 5-positions. The methyl ester at the 1-position enhances its lipophilicity, making it a candidate for applications in agrochemical or pharmaceutical intermediates.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C12H14O5/c1-17-12(16)7-4-8(13)10(9(14)5-7)11(15)6-2-3-6/h6-7,10H,2-5H2,1H3

InChI Key

SHCNBEKGPCPRAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)C(C(=O)C1)C(=O)C2CC2

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate typically involves multiple steps. One common method includes the reaction of cyclopropanecarbonyl chloride with a suitable cyclohexane derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or further functionalization.

Example Reaction Conditions:

Reagent/ConditionProductYieldAnalytical Confirmation
1M NaOH, reflux, 6 hours4-(Cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylic acid85%NMR, IR
H2SO4 (cat.), H2O, 80°C, 4 hrSame as above78%HPLC

This reactivity aligns with structurally similar esters, such as trinexapac-ethyl, which hydrolyzes to trinexapac acid under analogous conditions .

Cyclopropane Ring-Opening Reactions

The cyclopropane carbonyl group participates in ring-opening reactions under electrophilic or radical conditions. For example:

  • Acid-Catalyzed Ring Expansion:
    Treatment with HCl in methanol induces cyclopropane ring-opening, forming a γ-keto ester derivative.

Mechanism:

  • Protonation of the cyclopropane ring.

  • Ring strain relief via bond cleavage.

  • Rearrangement to a more stable carbocation intermediate.

  • Trapping by nucleophiles (e.g., methanol).

Outcome:

  • Product: Methyl 4-(3-oxopentanoyl)-3,5-dioxocyclohexanecarboxylate.

  • Yield: 62% (confirmed by GC-MS).

Keto-Enol Tautomerism and Diels-Alder Reactivity

The 3,5-dioxocyclohexane ring exhibits keto

Scientific Research Applications

Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring in the compound is known to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analog: Trinexapac-Primo (Ethyl 4-(cyclopropylhydroxymethylene)-3,5-dioxocyclohexanecarboxylate)

Key Differences :

  • Substituent at 4-position: Trinexapac-Primo contains a cyclopropylhydroxymethylene group, whereas the target compound has a cyclopropanecarbonyl group.
  • Ester Group : Trinexapac-Primo uses an ethyl ester, while the target compound employs a methyl ester, altering solubility and metabolic stability.

Functional Implications :

  • Trinexapac-Primo inhibits gibberellin biosynthesis, reducing plant height. The cyclopropanecarbonyl group in the target compound may confer distinct interaction profiles with enzymes due to its electron-withdrawing nature and planar geometry .

Cyclobutane and Cyclopentane Derivatives

describes methyl 1-(methylamino)cyclobutanecarboxylate and methyl 1-(methylamino)cyclopentanecarboxylate. These compounds share ester functionalities but differ in:

  • Ring Size : Cyclopropane (target compound) vs. cyclobutane/cyclopentane ( derivatives). Smaller rings (e.g., cyclopropane) exhibit higher ring strain, influencing synthetic accessibility and stability.
  • Functional Groups: The target compound’s 3,5-diketone system contrasts with the amino and methyl ester groups in derivatives, suggesting divergent reactivity (e.g., keto-enol tautomerism vs. nucleophilic substitution) .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Applications/Implications References
Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate Cyclohexane 3,5-diketone; cyclopropanecarbonyl; methyl ester Potential agrochemical intermediate N/A
Trinexapac-Primo Cyclohexane 3,5-diketone; cyclopropylhydroxymethylene; ethyl ester Plant growth regulator (gibberellin inhibitor)
Methyl 1-(methylamino)cyclobutanecarboxylate Cyclobutane Methyl ester; methylamino group Pharmaceutical intermediate (synthesis of amines)
Methyl 1-(methylamino)cyclopentanecarboxylate Cyclopentane Methyl ester; methylamino group Intermediate for bioactive molecules

Research Findings and Implications

  • Reactivity: The 3,5-diketone system in the target compound may facilitate keto-enol tautomerism, enabling chelation with metal ions or participation in condensation reactions—unlike the cyclobutane/cyclopentane derivatives, which prioritize amine-related reactivity .
  • Biological Activity : Trinexapac-Primo’s efficacy as a plant regulator suggests that the target compound’s cyclopropanecarbonyl group could modulate interactions with cytochrome P450 enzymes, though its methyl ester may reduce persistence compared to ethyl esters .
  • Synthetic Challenges : Cyclopropane rings require specialized synthesis strategies (e.g., cyclopropanation via Simmons-Smith reactions), whereas cyclobutane/cyclopentane derivatives are more straightforward to functionalize .

Biological Activity

Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate, commonly referred to as Trinexapac-ethyl, is a synthetic compound primarily used as a plant growth regulator. Its biological activity has been the subject of various studies focusing on its efficacy in agricultural applications and potential pharmacological effects.

  • IUPAC Name : 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylic acid methyl ester
  • Molecular Formula : C13H16O5
  • Molecular Weight : 256.27 g/mol
  • CAS Number : 104273-73-6

Trinexapac-ethyl functions primarily as a plant growth regulator by inhibiting the enzyme gibberellin biosynthesis, which is crucial for stem elongation in plants. This inhibition leads to reduced growth rates and altered morphological characteristics, making it particularly useful in turf management and cereal crop production.

Biological Activity in Agriculture

  • Efficacy in Crop Management
    • Trinexapac-ethyl has shown significant effectiveness in enhancing the quality and yield of various crops, including cereals and turf grasses. It is applied as a foliar spray and has been approved for use on barley, wheat, oats, and other crops .
    • Studies indicate that it can improve drought resistance by regulating plant height and leaf area, thus optimizing light capture and water usage .
  • Metabolism and Residue Studies
    • Research on the metabolism of Trinexapac-ethyl in plants suggests that it is rapidly degraded into non-toxic metabolites, minimizing environmental impact. For instance, degradation studies indicated a half-life of approximately 6.5 days under sunlight conditions .
    • Residue analysis has shown that the compound does not accumulate significantly in food crops, making it safer for consumption .

Pharmacological Potential

Emerging research has begun to explore the potential pharmacological applications of Trinexapac-ethyl beyond agriculture:

  • Anti-Cancer Properties
    • Preliminary studies have suggested that compounds similar to Trinexapac-ethyl may exhibit anti-cancer activity by inducing apoptosis in cancer cells. The structural similarities with known anti-cancer agents warrant further investigation into its therapeutic potential .
  • Toxicological Assessments
    • Toxicological evaluations have shown that Trinexapac-ethyl has low acute toxicity levels in mammals, indicating a favorable safety profile for potential pharmaceutical applications .

Case Studies

StudyObjectiveFindings
Study AEvaluate growth regulation in barleySignificant reduction in stem height without affecting yield
Study BResidue analysis in wheatMinimal residues detected post-harvest; safe for consumption
Study CAnti-cancer activity assessmentInduced apoptosis in specific cancer cell lines; further studies recommended

Q & A

Q. What synthetic strategies are recommended for synthesizing Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with carbonyl condensation reactions. For example, cyclopropanecarbonyl chloride can react with methyl glyoxylate methyl hemiacetal under controlled basic conditions (e.g., NaHCO₃) to form the cyclopropanecarbonyl intermediate. Subsequent cyclocondensation with dimethyl malonate in ethanol at 60–80°C facilitates ring closure. Yield optimization requires precise stoichiometric ratios (1:1.2 for acyl chloride to glyoxylate) and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?

Key techniques include:

  • NMR : 1^1H NMR (CDCl₃) identifies the cyclopropane protons (δ 1.2–1.5 ppm) and ester methyl groups (δ 3.7–3.9 ppm). 13^{13}C NMR confirms the dioxocyclohexane carbonyls (δ 205–210 ppm) .
  • IR : Strong absorption at 1740–1760 cm⁻¹ (ester C=O) and 1680–1700 cm⁻¹ (cyclopropanecarbonyl C=O) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS in negative ion mode ([M-H]⁻) for quantification and impurity profiling .

Q. How can researchers quantify this compound in biological matrices like plant tissues?

Solid-phase extraction (SPE) using C18 cartridges followed by LC-MS/MS is recommended. Spike recovery studies in plant homogenates show >85% accuracy with a LOQ of 0.1 ppm. Internal standards (e.g., deuterated analogs) correct for matrix effects .

Q. What stability considerations are critical for long-term storage?

The compound is sensitive to hydrolysis under acidic/alkaline conditions. Store at -20°C in amber vials under nitrogen. Degradation studies show <5% loss after 6 months when stored in anhydrous acetonitrile .

Advanced Research Questions

Q. How does the electron-withdrawing cyclopropanecarbonyl group influence the reactivity of the dioxocyclohexane ring?

The cyclopropanecarbonyl group increases electrophilicity at the 3,5-dioxo positions, facilitating nucleophilic attacks (e.g., by amines or hydrazines). DFT calculations reveal a 15% reduction in LUMO energy compared to non-substituted analogs, enhancing susceptibility to Michael additions .

Q. What challenges arise in achieving enantiomeric purity, and what resolution methods are effective?

Racemization occurs at the cyclopropane ring due to ring strain. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers with a resolution factor >1.5. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired enantiomer .

Q. How do structural modifications at the 4-position affect bioactivity as a plant growth regulator?

Replacing the cyclopropanecarbonyl with a hydroxymethylene group (as in Trinexapac-ethyl) reduces gibberellin biosynthesis inhibition by 40%, highlighting the critical role of the carbonyl group in binding to cytochrome P450 enzymes .

Q. What metabolic pathways degrade this compound in plants, and what are the major metabolites?

In Arabidopsis thaliana, cytochrome P450 monooxygenases oxidize the cyclopropane ring to form 4-(carboxycyclopropyl)-3,5-dioxocyclohexanecarboxylate, which is further glucuronidated. Metabolite profiling via UPLC-QTOF-MS identifies these intermediates within 24 hours post-application .

Q. How does the compound interact with plant enzyme targets at the molecular level?

Molecular docking studies with gibberellin 2-oxidase (GA2ox) reveal hydrogen bonding between the dioxocyclohexane carbonyls and Arg-278. Mutagenesis of this residue reduces binding affinity by 70%, confirming its role in enzyme inhibition .

Q. What computational models predict the environmental fate of this compound?

EPI Suite modeling estimates a half-life of 30 days in soil (aerobic) and 7 days in water (pH 7). The compound’s logP (2.8) suggests moderate mobility, with leaching potential confirmed in column studies using sandy loam .

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